molecular formula C6H9NaO7 B14111829 sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Cat. No.: B14111829
M. Wt: 216.12 g/mol
InChI Key: MSXHSNHNTORCAW-NSBQNPTMSA-M
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Description

Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of a tetrahydroxyoxane ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the reaction of a suitable precursor with sodium hydroxide. One common method is the reaction of (4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Sodium gluconate: Similar in structure but lacks the tetrahydroxyoxane ring.

    Sodium ascorbate: Contains a similar carboxylate group but has a different ring structure.

    Sodium lactate: Contains a carboxylate group but lacks the hydroxyl groups.

Uniqueness

Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is unique due to its specific ring structure and the presence of multiple hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

IUPAC Name

sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2?,3?,4?,6?;/m0./s1

InChI Key

MSXHSNHNTORCAW-NSBQNPTMSA-M

Isomeric SMILES

[C@@H]1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Origin of Product

United States

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